5-chloro-N-(3-pyridinyl)-1-naphthamide
Beschreibung
Eigenschaften
Molekularformel |
C16H11ClN2O |
|---|---|
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
InChI-Schlüssel |
OEZYIHDTUHYUFF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 5-chloro-N-(3-pyridinyl)-1-naphthamide as a Formin-like 2 (FMNL2) Inhibitor
Abstract: The regulation of the actin cytoskeleton is a fundamental process in cell biology, and its dysregulation is a hallmark of numerous pathologies, including cancer metastasis and inflammatory diseases. Formin-like 2 (FMNL2), a key regulator of actin dynamics, has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of the novel small molecule, 5-chloro-N-(3-pyridinyl)-1-naphthamide, as a putative inhibitor of FMNL2. We will delve into the molecular architecture of FMNL2, its activation by Rho GTPases, and its downstream signaling pathways. A detailed, though hypothetical, mechanism for the inhibitory action of this compound will be presented, drawing parallels with known formin inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the experimental validation of this compound's mechanism of action and its potential as a therapeutic agent.
Introduction: Formin-like 2 (FMNL2) as a Therapeutic Target
Formin-like protein 2 (FMNL2) is a member of the Diaphanous-related formins (DRFs) family, a group of proteins that are pivotal in orchestrating the nucleation and elongation of unbranched actin filaments.[1][2] FMNL2 is a multifaceted protein implicated in a variety of cellular processes, including cell motility, invasion, cytokinesis, and the formation of cellular protrusions like filopodia and lamellipodia.[3][4][5] Its activity is tightly regulated, primarily by small Rho GTPases such as RhoC and Cdc42.[1][6]
Elevated expression of FMNL2 has been strongly correlated with a more aggressive and metastatic phenotype in several cancers, including colorectal carcinoma.[7][8] Furthermore, recent studies have identified FMNL2 as a potential genetic link between Alzheimer's and vascular diseases, highlighting its role in the regulation of the blood-brain barrier.[9][10] This growing body of evidence underscores the therapeutic potential of targeting FMNL2 to mitigate disease progression. The development of small molecule inhibitors that can specifically modulate FMNL2 activity is therefore an area of intense research interest.
Molecular Architecture and Regulation of FMNL2
To understand the mechanism of a potential inhibitor, it is crucial to first grasp the structure and regulation of its target. FMNL2, like other DRFs, possesses a characteristic domain architecture that dictates its function and regulation.
Key Domains of FMNL2:
-
GTPase-Binding Domain (GBD): Located at the N-terminus, this domain interacts with activated (GTP-bound) Rho GTPases.[11]
-
Formin Homology 3 (FH3) Domain: Also known as the Diaphanous Inhibitory Domain (DID), this domain is involved in the autoinhibition of the protein.[11][12]
-
Formin Homology 1 (FH1) Domain: A proline-rich region that serves as a docking site for profilin-actin complexes, facilitating the rapid elongation of actin filaments.[13]
-
Formin Homology 2 (FH2) Domain: The catalytic core of the protein, responsible for nucleating new actin filaments and remaining processively associated with the barbed end during elongation.[13][14]
-
Diaphanous Autoregulatory Domain (DAD): Located at the C-terminus, this domain interacts with the N-terminal DID to maintain the autoinhibited state.[11][12]
Autoinhibition and Activation:
In its inactive state, FMNL2 exists in an autoinhibited conformation where the C-terminal DAD binds to the N-terminal DID, effectively masking the catalytic FH2 domain.[12][15] Activation occurs upon the binding of an activated Rho GTPase (e.g., RhoC:GTP or Cdc42:GTP) to the GBD. This interaction induces a conformational change that disrupts the DID-DAD interaction, thereby exposing the FH1 and FH2 domains and enabling actin polymerization.[11][15]
Hypothesized Mechanism of Action of this compound
Given the absence of direct experimental data for this compound, we propose a mechanism of action based on the known pharmacology of other small molecule formin inhibitors, such as SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 domains).[14][16] SMIFH2 is known to target the conserved FH2 domain of formins, thereby inhibiting their actin nucleation and elongation activities.[14]
We hypothesize that This compound acts as a direct inhibitor of the FMNL2 FH2 domain. The naphthamide core of the molecule could potentially fit into a hydrophobic pocket within the FH2 domain, while the chloro and pyridinyl substitutions could form specific interactions that enhance binding affinity and selectivity.
Proposed Molecular Interaction:
The interaction of this compound with the FH2 domain is predicted to disrupt the domain's ability to:
-
Bind to actin monomers: By occupying a critical binding site, the inhibitor would prevent the initial association of actin monomers, thereby blocking the nucleation of new filaments.
-
Stabilize the actin dimer/trimer nucleus: The formation of a stable actin nucleus is a rate-limiting step in polymerization. The inhibitor could destabilize this early complex.
-
Processively move along the growing barbed end: The FH2 domain forms a ring-like structure that encircles the barbed end of the actin filament. The inhibitor might interfere with the conformational changes required for this processive movement, thus halting filament elongation.
Downstream Cellular Consequences of FMNL2 Inhibition
The inhibition of FMNL2 by this compound is expected to have profound effects on cellular processes that are dependent on dynamic actin structures. Based on studies involving FMNL2 knockdown or the use of general formin inhibitors, the following consequences can be anticipated:
| Cellular Process | Expected Consequence of FMNL2 Inhibition | Supporting Rationale |
| Cell Motility & Invasion | Decreased cell migration and invasion. | FMNL2 is crucial for the formation of lamellipodia and filopodia, which are essential for cell movement.[3][4] Inhibition would disrupt these structures. |
| Cytoskeletal Organization | Disruption of actin stress fibers and cortical actin networks. | FMNL2 directly nucleates and elongates these actin structures.[17] |
| Cell Proliferation | Potential reduction in cell proliferation. | FMNL2 has been shown to positively regulate tumor cell proliferation.[7] |
| Metastasis | Reduced metastatic potential in cancer models. | The role of FMNL2 in cell motility and invasion is a key driver of metastasis.[7] |
Signaling Pathway Perturbation:
FMNL2 is a downstream effector of the Rho/ROCK signaling pathway and can also act as an upstream modulator of Rho GTPases.[1][8] Inhibition of FMNL2 is therefore predicted to disrupt this signaling cascade. Specifically, the FMNL2-mediated activation of the Serum Response Factor (SRF), a transcription factor that regulates the expression of cytoskeletal genes, would be attenuated.[1]
Experimental Protocols for Mechanism of Action Validation
To rigorously test the hypothesis that this compound inhibits FMNL2, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this validation.
In Vitro Assays
5.1.1 Actin Polymerization Assay (Pyrene-Actin Assay)
-
Objective: To determine if the compound directly inhibits the actin polymerization activity of purified FMNL2.
-
Methodology:
-
Purify recombinant FMNL2 (constitutively active FH1-FH2 fragment).
-
Prepare a solution of G-actin monomer, with a fraction labeled with pyrene. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon incorporation into an F-actin filament.
-
Initiate polymerization by adding a polymerization buffer (containing KCl and MgCl2).
-
Monitor the increase in fluorescence over time using a fluorometer.
-
Perform the assay in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
A known formin inhibitor, such as SMIFH2, should be used as a positive control.
-
-
Expected Outcome: A dose-dependent decrease in the rate of actin polymerization in the presence of the compound would indicate direct inhibition of FMNL2 activity.
5.1.2 Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
-
Objective: To visualize the effect of the compound on the nucleation and elongation of individual actin filaments by FMNL2.
-
Methodology:
-
Immobilize purified, active FMNL2 on a glass coverslip.
-
Introduce a solution of fluorescently labeled G-actin and ATP.
-
Visualize the growth of individual actin filaments in real-time using TIRF microscopy.
-
Quantify the number of new filaments (nucleation) and their elongation rates.
-
Perform the assay in the presence and absence of the test compound.
-
-
Expected Outcome: The compound should reduce the number of newly formed filaments and/or decrease their elongation rate in a concentration-dependent manner.
Cell-Based Assays
5.2.1 Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of the compound with FMNL2 in a cellular context.
-
Methodology:
-
Treat intact cells with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble FMNL2 at each temperature by Western blotting.
-
-
Expected Outcome: Binding of the compound to FMNL2 should stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
5.2.2 Immunofluorescence Staining and Microscopy
-
Objective: To assess the effect of the compound on actin-based structures in cells.
-
Methodology:
-
Culture cells (e.g., a colorectal cancer cell line with high FMNL2 expression like SW620) on coverslips.
-
Treat the cells with the compound, vehicle, or a positive control for varying durations.
-
Fix, permeabilize, and stain the cells for F-actin (using fluorescently labeled phalloidin) and FMNL2 (using a specific antibody).
-
Visualize the cells using confocal microscopy.
-
-
Expected Outcome: Treatment with the compound should lead to a disruption of F-actin structures, such as stress fibers and lamellipodia, and potentially alter the subcellular localization of FMNL2.
5.2.3 Cell Migration and Invasion Assays
-
Objective: To determine the functional consequence of FMNL2 inhibition on cell motility.
-
Methodology:
-
Wound Healing (Scratch) Assay: Create a "scratch" in a confluent monolayer of cells and monitor the rate of wound closure over time in the presence of the compound.
-
Transwell Invasion Assay: Seed cells in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. Quantify the number of cells that invade through the matrix and migrate to the lower chamber after treatment with the compound.
-
-
Expected Outcome: The compound should significantly inhibit both cell migration in the wound healing assay and cell invasion in the Transwell assay.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, the hypothesis that it functions as an inhibitor of FMNL2 provides a strong and testable framework for future research. The structural features of the compound, combined with the known pharmacology of formin inhibitors, lend credence to this proposed mechanism. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the full therapeutic potential of this novel compound. Successful validation would position this compound as a valuable tool for studying FMNL2 biology and as a potential lead compound for the development of new therapies for cancer and other diseases characterized by aberrant actin dynamics.
References
-
New research identifies FMNL2 as a potential genetic link between Alzheimer's and vascular disease. (2022). Alzheimer's Drug Discovery Foundation. [Link]
-
FMNL2 regulates actin for endoplasmic reticulum and mitochondria distribution in oocyte meiosis. (2024). eLife. [Link]
-
Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer. (2015). Cancer Science. [Link]
-
FMNL2 - Wikipedia. (n.d.). Wikipedia. [Link]
-
FMNL2 Gene - GeneCards | FMNL2 Protein | FMNL2 Antibody. (2026). GeneCards. [Link]
-
RHO GTPases Activate Formins. (n.d.). PubChem. [Link]
-
FMNL2 Drives Actin-Based Protrusion and Migration Downstream of Cdc42. (2012). PubMed. [Link]
-
FMNL2 regulates actin for ER and mitochondria distribution in oocyte meiosis. (2023). eLife. [Link]
-
FMNL2 regulates gliovascular interactions and is associated with vascular risk factors and cerebrovascular pathology in Alzheimer's disease. (2022). PubMed. [Link]
-
FMNL2 regulates actin for endoplasmic reticulum and mitochondria distribution in oocyte meiosis. (2024). PubMed. [Link]
-
FMNL2 is a positive regulator of cell motility and metastasis in colorectal carcinoma. (2011). PubMed. [Link]
-
FMNL2 regulates dynamics of fascin in filopodia. (2020). Rockefeller University Press. [Link]
-
Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer. (2015). PubMed. [Link]
-
Formin-like2 (FMNL2) regulates Rho ⁄ ROCK pathway and requires ROCK to... (n.d.). ResearchGate. [Link]
-
The formin FMNL2 plays a role in the response of melanoma cells to substrate stiffness. (2024). BMC Molecular and Cell Biology. [Link]
-
The formin FMNL2 plays a role in the response of melanoma cells to substrate stiffness. (2024). bioRxiv. [Link]
-
What is the role of formin in actin polymerization? (2024). Mechanobiology Institute, National University of Singapore. [Link]
-
The formin FMNL2 plays a role in the response of melanoma cells to substrate stiffness. (2025). BMC Molecular and Cell Biology. [Link]
-
Cell Biology: Capturing Formin's Mechano-Inhibition. (n.d.). PMC. [Link]
-
FMNL2 - Formin-like protein 2 - Homo sapiens (Human). (2009). UniProt. [Link]
-
Formin-like 2 drives amoeboid invasive cell motility downstream of RhoC. (2010). PubMed. [Link]
-
Characterization of a L136P mutation in Formin-like 2 (FMNL2) from a patient with chronic inflammatory bowel disease. (2021). PLOS. [Link]
-
Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes. (2015). PLOS One. [Link]
-
Formins as effector proteins of Rho GTPases. (2014). Taylor & Francis Online. [Link]
-
Identification of an FMNL2 Interactome by Quantitative Mass Spectrometry. (2024). MDPI. [Link]
-
Identification of an FMNL2 Interactome by Quantitative Mass Spectrometry. (n.d.). PMC. [Link]
-
Formin's nucleation activity influences actin filament length. (2021). bioRxiv. [Link]
-
Rapid formin-mediated actin-filament elongation is essential for polarized plant cell growth. (2009). PNAS. [Link]
-
Structure and activity of full-length formin mDia1. (n.d.). PMC. [Link]
-
FMNL2 (formin like 2). (n.d.). BioGPS. [Link]
-
A specific FMNL2 isoform is up-regulated in invasive cells. (2016). PMC. [Link]
-
FMNL2 Drives Actin-Based Protrusion and Migration Downstream of Cdc42. (2012). UCL Discovery. [Link]
-
Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology. (2023). MDPI. [Link]
-
Cell-cycle regulation of formin-mediated actin cable assembly. (n.d.). PNAS. [Link]
Sources
- 1. Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMNL2 - Wikipedia [en.wikipedia.org]
- 3. FMNL2 drives actin-based protrusion and migration downstream of Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formin FMNL2 plays a role in the response of melanoma cells to substrate stiffness | bioRxiv [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Formin-like 2 drives amoeboid invasive cell motility downstream of RhoC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FMNL2 is a positive regulator of cell motility and metastasis in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New research identifies FMNL2 as a potential genetic link between Alzheimer’s and vascular disease | Alzheimer Europe [alzheimer-europe.org]
- 10. FMNL2 regulates gliovascular interactions and is associated with vascular risk factors and cerebrovascular pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RHO GTPases Activate Formins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of a L136P mutation in Formin-like 2 (FMNL2) from a patient with chronic inflammatory bowel disease | PLOS One [journals.plos.org]
- 13. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 14. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes | PLOS One [journals.plos.org]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. uniprot.org [uniprot.org]
An In-Depth Technical Guide to the Toxicity and Safety Profile of 5-chloro-N-(3-pyridinyl)-1-naphthamide
Disclaimer: As of February 2026, a comprehensive, publicly available toxicological profile for the specific chemical entity 5-chloro-N-(3-pyridinyl)-1-naphthamide is not available in peer-reviewed literature or regulatory databases. This guide, therefore, adopts a predictive toxicology approach, leveraging structure-activity relationships (SAR) to forecast a potential safety profile based on the known toxicities of its constituent chemical motifs. Furthermore, it provides a robust framework for the preclinical safety evaluation required to definitively characterize the compound's safety. This document is intended for research and drug development professionals and should not be interpreted as a definitive safety assessment.
Part 1: Predictive Toxicological Profile and Mechanistic Insights
The toxicological profile of a novel chemical entity can often be anticipated by dissecting its structure into known toxico-pharmacophores. This compound is composed of three primary structural components: a chlorinated naphthalene core, an amide linker, and a pyridinyl ring.
Structural Analysis and Predicted Metabolism
The primary metabolic pathway for many N-aryl amides is hydrolysis via amidase enzymes (e.g., FAAH, or hepatic carboxylesterases). This cleavage would yield two principal metabolites: 5-chloro-1-naphthoic acid and 3-aminopyridine. The toxicological profile of the parent compound will therefore be a composite of its own intrinsic activity and that of its major metabolites.
Caption: Predicted metabolic pathway of this compound.
Toxicological Assessment of Structural Fragments
1.2.1. The Chlorinated Naphthalene Moiety Polychlorinated naphthalenes (PCNs) are well-documented environmental contaminants with a range of toxic effects. The degree of chlorination significantly influences the toxicity profile.[1]
-
Hepatotoxicity: The liver is a primary target organ for PCNs. Occupational exposure has been linked to severe liver disease, including acute yellow liver atrophy and cirrhosis.[2][3] Animal studies confirm that higher chlorinated naphthalenes, in particular, can cause significant liver damage.[3] While the subject molecule is only mono-chlorinated, the potential for liver-related findings in repeated-dose studies cannot be dismissed.
-
Neurotoxicity: Certain PCN congeners can cross the blood-brain barrier, suggesting the nervous system is a potential target, especially in long-term exposure scenarios.[2][4]
-
Bioaccumulation: PCNs, being lipophilic, tend to persist and accumulate in adipose tissue.[1][5] The persistence generally increases with the number of chlorine atoms.[5]
1.2.2. The 3-Aminopyridine Moiety Aminopyridines are a class of compounds with potent and well-characterized neurotoxic effects. 3-aminopyridine is known to be acutely toxic.[6]
-
Mechanism of Action: The primary mechanism of toxicity for aminopyridines is the blockade of voltage-gated potassium channels.[7][8] This action prolongs the action potential duration, leading to an increase in neurotransmitter release (e.g., acetylcholine) at the neuromuscular junction and in the central nervous system (CNS).[7][9]
-
Acute Neurotoxicity: This mechanism results in CNS hyperexcitability. Symptoms of acute toxicity in animals and humans include tremors, salivation, hyperexcitability, seizures, and potentially cardiac or respiratory arrest.[6][9][10] Given that 3-aminopyridine is a predicted metabolite, acute neurotoxicity is a significant potential hazard of the parent compound, especially at high doses.
Integrated Toxicity Prediction
Based on the analysis of its structural fragments, the key toxicological concerns for this compound are:
-
Acute Toxicity: High potential for acute neurotoxicity, driven by the pyridinyl moiety of the parent molecule or, more critically, the potential release of 3-aminopyridine upon metabolism. The clinical presentation would likely involve seizures and other signs of CNS stimulation.[7][10]
-
Target Organ Toxicity (Repeated Dose): The liver is a potential target organ for toxicity following sub-chronic or chronic exposure, a risk contributed by the chlorinated naphthalene core.[2]
-
Genotoxicity: The mutagenic and clastogenic potential is unknown and must be determined experimentally.
Part 2: A Framework for Preclinical Safety & Toxicity Evaluation
To move from a predictive to a definitive safety profile, a standardized battery of non-clinical safety studies must be performed. This framework is aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and are required for an Investigational New Drug (IND) application.[11][12][13]
Caption: Standard preclinical safety assessment workflow for a novel small molecule.
Stage 1: In Vitro Toxicology (Genetic & Cardiac)
The initial stage focuses on identifying intrinsic cellular liabilities using validated in vitro assays.
2.1.1. Bacterial Reverse Mutation (Ames) Test (OECD 471) This test is a widely used method to assess a chemical's potential to produce gene mutations.[14][15]
-
Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test compound.[16] Mutagens can cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a nutrient-deficient medium.[14]
-
Methodology:
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be mutagenic.[17]
-
Dose Selection: Use a minimum of five different concentrations of the test article, plated in triplicate.
-
Exposure: The bacteria are exposed to the test compound using the plate incorporation or pre-incubation method.[15]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[16]
-
Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double that of the solvent control.
-
2.1.2. In Vitro Mammalian Cell Micronucleus Test (OECD 487) This assay detects damage to chromosomes or the mitotic apparatus.[18][19]
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that represent chromosome fragments or whole chromosomes left behind during cell division.[19] Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
-
Methodology:
-
Cell System: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[18]
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.
-
Exposure: Treat cell cultures with at least three concentrations of the test compound for a short (3-6 hours) and, in the absence of S9, a long (equivalent to 1.5-2 cell cycles) duration.[20]
-
Cytokinesis Block: Often, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[21][22]
-
Harvest and Staining: Harvest cells, fix, and stain the cytoplasm and nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[18][22]
-
Stage 2: In Vivo Acute Toxicity Assessment
2.2.1. Acute Oral Toxicity – Acute Toxic Class Method (OECD 423) This study provides information on the acute hazards of a substance and allows for its classification according to the Globally Harmonised System (GHS).[23][24][25]
-
Principle: A stepwise procedure using a minimal number of animals (3 per step) to classify a substance into a GHS toxicity category based on mortality and clinical signs at fixed dose levels.[23]
-
Methodology:
-
Animal Model: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).[25][26]
-
Dosing: Administer the compound orally via gavage at one of the fixed starting doses (e.g., 5, 50, 300, or 2000 mg/kg). The starting dose is chosen based on any available information.[25]
-
Stepwise Procedure: The outcome of the first step determines the next dose.
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, the next higher dose is administered to a new group of 3 animals.
-
This continues until a defined endpoint is reached.
-
-
Observation: Animals are observed closely for the first 24 hours and daily thereafter for a total of 14 days.[23] Observations include changes in skin, fur, eyes, behavior, and signs of CNS toxicity (tremors, convulsions), which are particularly relevant for this molecule.[25] Body weight is recorded weekly.
-
Endpoint: The study allows for classification into GHS categories and provides an estimated LD50 range, which is crucial for designing subsequent repeated-dose studies.
-
Part 3: Data Summary and Conclusion
Quantitative Data Summary Template
The following table should be used to summarize the findings from the proposed safety evaluation.
| Toxicological Endpoint | Assay/Study Guideline | Key Parameters Measured | Predicted Outcome for this compound |
| Gene Mutation | Bacterial Reverse Mutation (Ames) Test (OECD 471) | Revertant Colony Count | Unknown; requires experimental determination. |
| Chromosomal Damage | In Vitro Micronucleus Test (OECD 487) | Frequency of Micronucleated Cells | Unknown; requires experimental determination. |
| Acute Systemic Toxicity | Acute Oral Toxicity (OECD 423) | LD50 Cut-off, GHS Category, Clinical Signs | Moderate to High Toxicity (GHS Cat 2/3) predicted due to neurotoxic pyridinyl moiety. |
| Target Organ Toxicity | 28-Day Repeated-Dose Oral Toxicity Study | Histopathology, Clinical Chemistry, Hematology | Potential for hepatotoxicity (liver) and neurotoxicity (CNS). |
| Cardiovascular Safety | hERG Channel Assay / Safety Pharmacology | K+ Channel Inhibition, ECG parameters | Unknown; requires experimental determination. |
Conclusion
While definitive data is absent, a predictive toxicological assessment of this compound, based on structure-activity relationships, raises significant concerns for acute neurotoxicity and a potential for hepatotoxicity upon repeated exposure. The acute risk is primarily driven by the 3-aminopyridine moiety, a known potassium channel blocker and convulsant. The long-term risk is associated with the chlorinated naphthalene core, a class of compounds known to target the liver.
This predictive analysis is not a substitute for empirical data. The comprehensive experimental framework outlined in Part 2, encompassing in vitro genotoxicity assays and in vivo acute and repeated-dose studies, is an absolute requirement. Executing this self-validating system of protocols is the only authoritative method to accurately characterize the safety profile, identify target organs, establish a safe starting dose for potential clinical investigation, and ensure regulatory compliance.
References
-
Fernandes, A. R., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Food and Chemical Toxicology, 165, 113168. [Link]
-
Fernandes, A. R., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). PubMed, [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. ntp.niehs.nih.gov. [Link]
-
Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]
-
Fernandes, A. R., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. criver.com. [Link]
-
NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). nib.si. [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. scribd.com. [Link]
-
Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. academia.edu. [Link]
-
U.S. Environmental Protection Agency. (2006). Aminopyridines. epa.gov. [Link]
-
Food Standards Agency. (2005). Polychlorinated naphthalenes and chlorinated paraffins. food.gov.uk. [Link]
-
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. microbeonline.com. [Link]
-
World Health Organization. (2001). CHLORINATED NAPHTHALENES (CICAD 34). inchem.org. [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. oecd-ilibrary.org. [Link]
-
King, A. M., & Aaron, C. K. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 314–321. [Link]
-
RE-Place. (n.d.). In vitro mammalian cell micronucleus test. re-place.be. [Link]
-
King, A. M., & Aaron, C. K. (2012). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. ResearchGate. [Link]
-
Nanotechnology Characterization Laboratory. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ncl.cancer.gov. [Link]
-
Gupta, R. C. (Ed.). (2015). A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center. Reproductive and Developmental Toxicology, 1113-1118. [Link]
-
King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. PubMed, [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
-
Xenometrix AG. (n.d.). In vitro MicroNucleus Test, Chromosomal Aberration Tests, Cytogenetics. xenometrix.ch. [Link]
-
Sahu, S. C. (2026). Bacterial Reverse Mutation Test: Ames Test. PubMed, [Link]
-
Bioprocess International. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials. bioprocessintl.com. [Link]
-
Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. altasciences.com. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. fda.gov. [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. seed.nih.gov. [Link]
-
Ahuja, V. (2016). Drug Safety Assessment for Small & Large molecule Oncology drugs. ResearchGate. [Link]
-
Legnani, L., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(4), 2351-2357. [Link]
-
Wu, X., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(10), 3888-3891. [Link]
-
Wang, L., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40. [Link]
-
Andrews, J. S., et al. (2025). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemPlusChem, e202500511. [Link]
-
Wang, Y., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Molecular Sciences, 23(13), 7247. [Link]
Sources
- 1. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmacja.umed.pl [farmacja.umed.pl]
- 3. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. cot.food.gov.uk [cot.food.gov.uk]
- 6. epa.gov [epa.gov]
- 7. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. altasciences.com [altasciences.com]
- 13. seed.nih.gov [seed.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. enamine.net [enamine.net]
- 18. criver.com [criver.com]
- 19. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 20. xenometrix.ch [xenometrix.ch]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. crpr-su.se [crpr-su.se]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. ijrap.net [ijrap.net]
- 25. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]
- 26. scribd.com [scribd.com]
literature review of 5-chloro-N-(3-pyridinyl)-1-naphthamide derivatives
An In-Depth Technical Guide on the Potential of 5-Chloro-N-(3-pyridinyl)-1-naphthamide Derivatives in Drug Discovery
A Literature Review of Structurally Related Compounds to Inform Future Research
Introduction
The inclusion of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity. The naphthalene core provides a rigid scaffold that can be functionalized to achieve specific interactions with target proteins. The amide linkage is a common feature in many drugs, offering hydrogen bonding capabilities. Finally, the pyridine ring is a well-known pharmacophore present in numerous approved drugs, often involved in critical binding interactions with enzymes and receptors. This guide will delve into the synthesis, biological activities, and mechanisms of action of compounds bearing these key structural motifs, providing a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives.
Synthesis Strategies for Naphthamide Derivatives
The synthesis of this compound derivatives would likely follow established methodologies for amide bond formation. A general and reliable approach involves the coupling of a 5-chloro-1-naphthoic acid derivative with 3-aminopyridine.
General Synthetic Protocol: Amide Coupling
A common method for synthesizing amides is the activation of a carboxylic acid followed by reaction with an amine. Here is a plausible synthetic route for the title compounds:
-
Activation of 5-chloro-1-naphthoic acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester.
-
Coupling with 3-aminopyridine: The activated naphthoic acid derivative is then reacted with 3-aminopyridine to form the desired amide bond.
Experimental Protocol: Synthesis of N-aryl amides
A representative protocol for the synthesis of N-aryl amides, adapted from related synthetic procedures, is as follows:
-
To a solution of the carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as TBTU (1.1 equivalents) and a non-nucleophilic base like triethylamine or DIEA (2-3 equivalents) are added.[1]
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
The corresponding aniline derivative (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure amide.
Biological Activities of Structurally Related Derivatives
The search for novel therapeutic agents has led to the synthesis and evaluation of a wide array of heterocyclic compounds. Derivatives containing chloro, naphthyl, and pyridinyl moieties have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A significant number of compounds with structural similarities to this compound have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cell cycle regulation and signal transduction.
For instance, derivatives of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide have been identified as potent dual inhibitors of ALK and EGFR kinases, which are crucial targets in non-small cell lung cancer (NSCLC).[2] Similarly, naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a critical regulator of the cell cycle, showing promise for cancer therapy.[3] Furthermore, pyrimidine-based compounds have been developed as dual inhibitors of CDK6 and CDK9, demonstrating potent antitumor activity.[4]
The antiproliferative activity of various related compounds against different cancer cell lines is summarized in the table below.
| Compound Class | Specific Derivative Example | Target/Mechanism | Cancer Cell Line(s) | Observed Activity (IC50/EC50) | Reference |
| Indole Carboxamide | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 Inhibition | HCT116 | EC50 = 7.1 µM | [5] |
| Acrylamide | N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK/EGFR Dual Kinase Inhibitor | H1975, H3122 | Significant in vivo tumor growth inhibition | [2] |
| Naphthyridinone | Not specified | PKMYT1 Inhibitor | Various | Potent in vivo antitumor efficacy | [3] |
| Pyrimidine-2,4-diamine | 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | Dual CDK6 and CDK9 Inhibitors | Hela, MGC-803, MCF-7, A549 | IC50 values in the low micromolar range | [4] |
| Quinazoline-chalcone | Not specified | DNA Binding | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | GI50 = 0.622–1.81 μM | [6] |
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structural features have also shown promising antimicrobial activity. The increasing threat of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[7]
For example, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8] Naphthyridine derivatives, in general, have a well-documented history of antimicrobial activity, with nalidixic acid being a notable example.[7] The antimicrobial potential of these compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[7]
Potential Mechanisms of Action
The diverse biological activities observed for structurally related compounds suggest several potential mechanisms of action for this compound derivatives.
Kinase Inhibition
A prominent mechanism of action for many anticancer compounds is the inhibition of protein kinases.[9][10] Kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers.
Compounds with chloro- and pyridinyl-containing scaffolds have been shown to inhibit various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4][9][10]
-
Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR): These are important targets in the treatment of NSCLC.[2]
-
PKMYT1: A kinase that negatively regulates CDK1, a crucial component of the cell cycle machinery.[3]
Caption: Potential kinase inhibition by the proposed derivatives.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is linked to various cancers. The Dishevelled (DVL) protein is a key component of this pathway. A study on a 5-chloro-indole-2-carboxamide derivative revealed its ability to inhibit the DVL1 protein, thereby downregulating the Wnt pathway and exhibiting anti-cancer activity.[5]
Caption: Inhibition of the Wnt signaling pathway via DVL.
DNA Interaction
Some quinazoline-based compounds have been shown to exert their anticancer effects by interacting with DNA, either through intercalation or groove binding.[6] This interaction can disrupt DNA replication and transcription, leading to cell death. The planar aromatic system of the naphthyl group in this compound could potentially facilitate such an interaction.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are necessary.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on this compound derivatives is currently lacking, a comprehensive review of structurally related compounds provides compelling evidence for their potential as valuable scaffolds in drug discovery. The prevalence of anticancer and antimicrobial activities among compounds containing chloro, naphthyl, and pyridinyl moieties suggests that these derivatives are promising candidates for further investigation in these therapeutic areas.
Future research should focus on the following:
-
Synthesis and Characterization: The development of an efficient and scalable synthetic route for a library of this compound derivatives with diverse substitutions.
-
Biological Screening: A comprehensive screening of these novel compounds against a panel of cancer cell lines and pathogenic microorganisms to identify lead candidates.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the active compounds exert their biological effects. This could involve kinase profiling, DNA binding studies, and pathway analysis.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the insights gained from related chemical entities, the exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents.
References
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). PMC.
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). PubMed.
- Current Chemistry Letters. (2023).
- Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021).
- In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (2020). ijptonline.com.
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (2018).
- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). PubMed.
- Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2022).
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024). Semantic Scholar.
- Identification, characterization, and optimization of 2,8-disubstituted-1,5-naphthyridines as novel Plasmodium falciparum phosphatidylinositol-4-kinase inhibitors with in vivo efficacy in a humanized mouse model of malaria. (2018). CABI Digital Library.
- Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. (2019). Journal of Applied Pharmaceutical Science.
- Antimicrobial Activity of Naphthyridine Deriv
- Pyrrolopyrimidine compounds as cdk inhibitors. (2013).
- Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2025).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.
- Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. (2014). JOCPR.
- Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI.
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiprolifer
Sources
- 1. japsonline.com [japsonline.com]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 11. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Note: Synthesis Protocol for 5-chloro-N-(3-pyridinyl)-1-naphthamide
Part 1: Introduction & Retrosynthetic Analysis
Scope and Significance
This protocol details the synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide , a structural scaffold associated with P2X7 receptor antagonism . The P2X7 receptor is a ligand-gated cation channel involved in neuroinflammation and pain processing. This specific molecule represents a "privileged structure" in medicinal chemistry, combining a lipophilic naphthyl core (for hydrophobic pocket binding) with a heteroaromatic polar headgroup (3-aminopyridine).
Synthetic Challenges
The primary challenge in this synthesis is the reduced nucleophilicity of 3-aminopyridine . The electron-withdrawing nitrogen atom in the pyridine ring decreases the electron density of the exocyclic amine, making standard carbodiimide couplings (e.g., EDC/HOBt) sluggish or low-yielding.
Strategic Solution: To overcome this, we utilize an Acid Chloride Activation strategy. Converting the 5-chloro-1-naphthoic acid to its corresponding acid chloride generates a highly electrophilic species capable of driving the reaction to completion even with the weak nucleophile 3-aminopyridine.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergence of the naphthoic acid core and the aminopyridine via acid chloride activation.
Part 2: Materials & Reagents[1][2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade/Purity |
| 5-chloro-1-naphthoic acid | 206.62 | 1.0 | Limiting Reagent | >97% |
| 3-Aminopyridine | 94.11 | 1.2 | Nucleophile | >98% |
| Oxalyl Chloride | 126.93 | 1.5 | Chlorinating Agent | Reagent Grade |
| DMF (N,N-Dimethylformamide) | 73.09 | Cat. (2-3 drops) | Catalyst | Anhydrous |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous |
| Triethylamine (TEA) | 101.19 | 2.5 | Base (Acid Scavenger) | >99% |
Part 3: Experimental Protocol (Acid Chloride Route)
Phase A: Activation (In-Situ Acid Chloride Formation)
Context: We use Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack type activation) rather than Thionyl Chloride to avoid heating and harsh acidic byproducts that can degrade sensitive substrates.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware to ensure anhydrous conditions.
-
Solvation: Charge the RBF with 5-chloro-1-naphthoic acid (1.0 equiv, e.g., 1.0 g, 4.84 mmol). Add anhydrous DCM (10 mL). The acid may not fully dissolve initially; this is normal.
-
Catalyst Addition: Add DMF (catalytic, ~50 µL).
-
Chlorination: Cool the suspension to 0°C (ice bath). Dropwise, add Oxalyl Chloride (1.5 equiv, 0.62 mL) over 5 minutes.
-
Observation: Vigorous gas evolution (
, , ) will occur.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.
-
Concentration (Critical Step): Concentrate the mixture in vacuo (rotary evaporator) to remove excess oxalyl chloride and DCM.
-
Why? Excess oxalyl chloride will react with the amine in the next step to form urea impurities.
-
Technique: Re-dissolve the residue in fresh anhydrous DCM (10 mL) and repeat concentration once more to ensure complete removal of volatiles (azeotropic removal).
-
Phase B: Amide Coupling
-
Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL).
-
Amine Solution: In a separate flask, dissolve 3-aminopyridine (1.2 equiv, 0.55 g) and Triethylamine (2.5 equiv, 1.69 mL) in anhydrous DCM (5 mL).
-
Coupling: Cool the amine solution to 0°C. Add the acid chloride solution dropwise via syringe or addition funnel over 10 minutes.
-
Exotherm Control: The reaction is exothermic. Maintain temperature <5°C during addition to prevent side reactions.
-
-
Completion: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
Phase C: Workup & Purification Strategy
Scientific Integrity Note: The product contains a pyridine ring (basic).[4] Do NOT wash with dilute HCl , as the product will protonate and extract into the aqueous waste layer.
Figure 2: Workup workflow emphasizing pH control to prevent product loss.
-
Quench: Dilute the reaction mixture with DCM (20 mL) and wash with Saturated Aqueous
(2 x 20 mL).-
Purpose: Neutralizes HCl salts and removes any unreacted naphthoic acid starting material.
-
-
Wash: Wash the organic layer with Brine (saturated NaCl) to remove residual water and polar impurities.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification:
-
Method A (Preferred): Recrystallization. Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to 4°C.
-
Method B (Chromatography): Silica gel column.[1] Eluent: 0
5% MeOH in DCM. (Note: 3-aminopyridine can streak; a gradient is necessary).
-
Part 4: Characterization & Troubleshooting
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 10.8 (s, 1H, Amide NH)
- 8.9 (d, 1H, Pyridine C2-H)
- 8.3 (dd, 1H, Pyridine C6-H)
- 8.2-7.5 (m, Naphthyl protons + Pyridine C4/C5)
-
LC-MS: ESI+
(Calculated for ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid. | Ensure Oxalyl Chloride is fresh. Ensure catalytic DMF is added (essential for Vilsmeier intermediate formation). |
| Impurity: Urea | Excess Oxalyl Chloride remaining. | Ensure thorough concentration/azeotroping of the acid chloride intermediate before adding amine. |
| Product in Aqueous | Acidic wash used. | The pyridine ring is basic ( |
| Sticky Solid | Residual solvent/DMF. | Triturate the crude solid with cold diethyl ether or pentane to induce crystallization. |
Part 5: References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852. Link
-
Gundersen, L. L., et al. (2010). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines. Journal of Organic Chemistry, 75(10). (Demonstrates reactivity of 5-chloro-1-naphthoyl derivatives). Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 5-Chloro-N-(3-pyridinyl)-1-naphthamide
[1][2]
Introduction & Mechanism of Action
This compound is a small molecule designed to target the P2X7 receptor (P2X7R) , an ATP-gated ion channel predominantly expressed in immune cells (microglia, macrophages, dendritic cells).[1][2] Unlike other P2X receptors, P2X7R exhibits a unique bifunctional mechanism:
-
Ion Channel Mode: Transient activation opens a cation-selective channel (
, influx; efflux).[2] -
Pore Formation Mode: Sustained activation leads to the formation of a non-selective macropore (permeable to molecules up to ~900 Da), triggering the NLRP3 inflammasome , caspase-1 activation, and the release of mature IL-1
and IL-18 .[1]
This compound acts as an allosteric antagonist , stabilizing the closed state of the receptor to prevent ATP-induced channel opening and subsequent pore dilation.[1]
Therapeutic Relevance
Inhibition of P2X7R is a validated strategy for treating:
Experimental Workflow Overview
To rigorously validate this compound, a tiered assay approach is required:
-
Primary Screen: Calcium Flux Assay (HEK-hP2X7 cells) to determine potency (
) on the ion channel.[2] -
Secondary Screen: YO-PRO-1 Uptake Assay to confirm inhibition of macropore formation.
-
Functional Validation: IL-1
Release Assay in LPS-primed THP-1 cells (physiologically relevant context).
Figure 1: Experimental validation workflow for P2X7 antagonists.
Protocol 1: Fluorometric Calcium Flux Assay (FLIPR)
Objective: Quantify the potency (
Reagents
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Crucial: Do not use Mg2+ in the buffer if maximal signal is desired, as
allosterically inhibits P2X7.[2] However, physiological 1 mM is recommended for better predictive value). -
Agonist: BzATP (EC80 concentration, typically 10–30
M).[2] -
Reference Antagonist: A-740003 or AZ-10606120 (10
M).[1][2]
Step-by-Step Methodology
-
Cell Seeding: Plate HEK-hP2X7 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5%
. -
Dye Loading:
-
Compound Addition (Pre-incubation):
-
Measurement (FLIPR/Plate Reader):
-
Data Analysis:
Protocol 2: YO-PRO-1 Dye Uptake Assay (Pore Formation)[1][2]
Objective: Confirm the compound inhibits the formation of the large cytolytic pore, a hallmark of sustained P2X7 activation.[1][2] Principle: YO-PRO-1 is a DNA-intercalating dye (629 Da) that enters cells only when P2X7 pores dilate.[1][2] Upon binding DNA, fluorescence increases >100-fold.[1]
Reagents
-
Dye: YO-PRO-1 Iodide (1
M final). -
Buffer: Low-divalent PBS or HBSS (low
promotes pore opening).[1]
Step-by-Step Methodology
-
Preparation: Use HEK-hP2X7 cells or differentiated THP-1 cells.[1][2] Wash cells 2x with Assay Buffer.[1]
-
Dye/Compound Mix:
-
Assay Reaction:
-
Add 50
L of 2x Compound to cells (in 50 L buffer). Incubate 30 min. -
Add 50
L of Agonist/Dye Mix.
-
-
Kinetic Read:
-
Immediately measure fluorescence (
) every 2 minutes for 60 minutes at 37°C.
-
-
Interpretation:
Protocol 3: IL-1 Release Assay (Inflammasome Functional Readout)[1][2]
Objective: Verify efficacy in a physiologically relevant inflammatory model. Cell System: THP-1 Monocytes (differentiated) or Primary Human PBMCs.[1][2]
Mechanism
P2X7 activation triggers
Figure 2: Mechanism of P2X7-mediated IL-1
Step-by-Step Methodology
-
Priming (Signal 1):
-
Compound Treatment:
-
Activation (Signal 2):
-
Add BzATP (300
M) or ATP (5 mM) . Incubate for 30–60 minutes.
-
-
Supernatant Collection:
-
Centrifuge plate (300 x g, 5 min) to pellet cells.
-
Collect cell-free supernatant.[1]
-
-
Detection:
Summary of Expected Results (Reference Data)
| Assay | Parameter | Expected Outcome for Potent Antagonist |
| Ca2+ Flux | 10 – 100 nM (High potency) | |
| YO-PRO-1 | Typically similar to Ca2+ flux; confirms pore blockade.[1][2] | |
| IL-1 | 50 – 200 nM (Shift due to protein binding/competition).[1][2] | |
| Selectivity | vs. P2X4/P2X1 | >100-fold selectivity expected for this scaffold.[1][2] |
References
-
Donnelly-Roberts, D. L., et al. (2009).[1][2] Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors.[1]British Journal of Pharmacology , 157(7), 1203–1214. Link
-
Bhattacharya, A., et al. (2013).[1][2] Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.[1][2]British Journal of Pharmacology , 170(3), 624–640. Link
-
Bartlett, R., et al. (2014).[2] The P2X7 receptor channel: recent developments and new insights.[1][2]Pharmacological Reviews , 66(3), 638–675. Link
-
Surprenant, A., & North, R. A. (2009).[2] Signaling at purinergic P2X receptors.[1][2][3]Annual Review of Physiology , 71, 333–359.[1][2] Link
-
Guile, S. D., et al. (2009).[2] Antagonists of the P2X7 receptor.[1][2][3][4] From lead identification to drug development.[1][2]Journal of Medicinal Chemistry , 52(10), 3123–3141. Link
Sources
- 1. 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | C19H16ClNO4 | CID 66714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-3-[4-(methylsulfonyl)phenyl]-2-(2-methyl-5-pyridinyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. P2X7 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
High-Precision P2X7 Receptor Modulation: Application Note for 5-chloro-N-(3-pyridinyl)-1-naphthamide
This Application Note is designed for researchers investigating purinergic signaling and inflammasome pathways. It focuses on the application of 5-chloro-N-(3-pyridinyl)-1-naphthamide , a synthetic small molecule belonging to the naphthamide class, recognized for its potent antagonism of the P2X7 receptor (P2X7R) .
Introduction & Mechanism of Action
This compound is a lipophilic small molecule inhibitor designed to target the ATP-gated P2X7 receptor. Unlike other purinergic receptors, P2X7 requires high concentrations of extracellular ATP (in the millimolar range) to activate. Upon sustained activation, P2X7 acts as a bifunctional channel:
-
Cation Channel: Immediate influx of Ca²⁺ and Na⁺, and efflux of K⁺.
-
Macropore Formation: Recruitment of pannexin-1 to form large pores permeable to molecules up to 900 Da (e.g., Yo-Pro-1 dye).
Therapeutic Relevance:
The efflux of Potassium (K⁺) triggered by P2X7 is the primary "second signal" required for the assembly of the NLRP3 Inflammasome . By blocking P2X7, this compound prevents the cleavage of Pro-Caspase-1 into Caspase-1, thereby halting the maturation and release of the pro-inflammatory cytokines IL-1
Signaling Pathway Visualization
Figure 1: Mechanism of Action. The compound antagonizes P2X7, preventing K+ efflux and subsequent NLRP3 inflammasome assembly.
Compound Handling & Preparation[1][2][3][4][5]
Chemical Properties:
-
Molecular Weight: ~282.72 g/mol
-
Solubility: Hydrophobic. Insoluble in water; soluble in DMSO.
-
Storage: -20°C in varying aliquots to avoid freeze-thaw cycles.
Stock Solution Protocol:
-
Calculation: To prepare a 10 mM Stock , dissolve 2.83 mg of compound in 1 mL of sterile, anhydrous DMSO.
-
Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquoting: Dispense into 20 µL aliquots in amber tubes (light sensitive) and store at -20°C.
-
Working Solution: Dilute the stock 1:1000 in culture media to achieve a 10 µM screening concentration. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Protocol A: Inhibition of NLRP3 Inflammasome (IL-1 Release)
This is the "Gold Standard" functional assay. It requires a two-step model: Priming (LPS) followed by Activation (ATP).
Experimental Design
| Group | Priming (Step 1) | Treatment (Step 2) | Trigger (Step 3) | Expected Outcome |
| Negative Control | Media only | Vehicle (DMSO) | Media | No IL-1 |
| LPS Control | LPS (1 µg/mL) | Vehicle (DMSO) | Media | Pro-IL-1 |
| Positive Control | LPS (1 µg/mL) | Vehicle (DMSO) | ATP (5 mM) | High IL-1 |
| Experimental | LPS (1 µg/mL) | Compound (0.1 - 10 µM) | ATP (5 mM) | Reduced IL-1 |
Step-by-Step Methodology
-
Cell Seeding:
-
Seed Bone Marrow Derived Macrophages (BMDMs) or THP-1 cells at
cells/well in a 24-well plate. -
Note for THP-1: Differentiate with PMA (100 nM) for 24h prior to use.
-
-
Priming (Signal 1):
-
Replace media with fresh media containing 1 µg/mL LPS (Lipopolysaccharide).
-
Incubate for 3–4 hours at 37°C. This upregulates NLRP3 and Pro-IL-1
protein levels.
-
-
Compound Pre-treatment:
-
Aspirate LPS media. Wash cells 1x with warm PBS.
-
Add serum-free media (Opti-MEM) containing This compound at desired concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Critical: Include a Vehicle Control (0.1% DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add ATP to the wells to a final concentration of 5 mM .
-
Tip: Adjust pH of ATP stock to 7.4 before adding; acidic ATP kills cells independently of P2X7.
-
Incubate for 30–60 minutes at 37°C.
-
-
Harvest & Analysis:
-
Collect cell-free supernatant.
-
Analyze via Human/Mouse IL-1
ELISA or Western Blot (detecting the p17 cleaved fragment of Caspase-1).
-
Protocol B: P2X7 Pore Formation Assay (Yo-Pro-1 Uptake)
P2X7 activation opens a non-selective pore that allows the entry of the fluorescent dye Yo-Pro-1 (MW 629 Da), which normally cannot penetrate live cells.
Workflow Visualization
Figure 2: Yo-Pro-1 Uptake Workflow. Kinetic monitoring of dye entry distinguishes P2X7-specific pore opening.
Step-by-Step Methodology
-
Buffer Preparation:
-
Use a "Low Divalent" physiological saline (Standard PBS or HBSS without Ca²⁺/Mg²⁺ is often preferred to maximize P2X7 opening, though physiological Ca²⁺ is more biologically relevant).
-
Recommended Buffer: 147 mM NaCl, 2 mM KCl, 0.1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
-
Dye Mix:
-
Prepare a 2X mix containing 2 µM Yo-Pro-1 and 2X concentration of the Inhibitor .
-
-
Baseline Reading:
-
Add 50 µL of Dye/Inhibitor mix to cells (50 µL volume). Incubate 15 mins.
-
Measure baseline fluorescence (Ex 491 / Em 509) to ensure no spontaneous cell death.
-
-
ATP Injection:
-
Inject 50 µL of 15 mM ATP (Final concentration in well = 5 mM).
-
-
Kinetic Measurement:
-
Immediately read fluorescence every 30 seconds for 20 minutes.
-
Result: The Vehicle+ATP wells will show a rapid increase in fluorescence. The Inhibitor+ATP wells should remain flat (similar to baseline).
-
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| High Background in ELISA | Constitutive release or cell death | Reduce ATP incubation time (max 45 min). Check LDH release to distinguish pyroptosis (P2X7-mediated) from necrosis. |
| No Response to ATP | ATP degradation | Avoid FBS during ATP step. Serum contains ecto-ATPases (CD39) that rapidly degrade ATP. Use Opti-MEM or BSA-supplemented buffer. |
| Precipitation | Compound insolubility | Ensure DMSO stock is warm before diluting. Do not exceed 50 µM in aqueous media. |
| Variability | P2X7 Polymorphisms | Check cell line genotype. HEK293 cells do not express native P2X7; they must be transfected. J774A.1 and BMDMs are native expressers. |
References
-
Surprenant, A., et al. (1996). "The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7)." Science, 272(5262), 735-738.
-
Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors." British Journal of Pharmacology, 157(7), 1203-1214. (Describes naphthamide SAR).
-
Di Virgilio, F., et al. (2017). "The P2X7 Receptor in Infection and Inflammation." Immunity, 47(1), 15-31.
-
Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology, 170(3), 624-640. (Reference for N-pyridinyl-naphthamide class antagonists).
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5-chloro-N-(3-pyridinyl)-1-naphthamide
Status: Active Ticket ID: SOL-NAPH-PYR-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1][2]
Executive Summary: The Physicochemical Challenge
You are working with 5-chloro-N-(3-pyridinyl)-1-naphthamide .[1][2] Based on its structure, this molecule presents a classic "brick dust" profile common in medicinal chemistry.
To successfully solubilize this compound, you must address two competing forces:[3]
-
High Lipophilicity (LogP > 3.5): The 5-chloro-naphthalene scaffold is highly hydrophobic and planar, leading to strong
- stacking and high crystal lattice energy.[1][2] This resists dissolution in water.[4] -
Weak Basicity (pKa ~4.8 - 5.2): The 3-pyridinyl moiety provides a "handle" for ionization, but it is a weak base.[1] It remains uncharged (hydrophobic) at neutral pH.
The Solution: You cannot rely on passive dissolution. You must use active solubilization strategies targeting the pyridine nitrogen (protonation) or the naphthalene tail (encapsulation/cosolvency).
Module 1: Solubility Decision Matrix
Before starting, identify your end-use application to select the correct workflow.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Module 2: Critical Formulation Strategies
Strategy A: pH Adjustment (The "Chemical Handle")
The 3-pyridinyl nitrogen is your primary tool. At neutral pH (7.4), the molecule is uncharged and insoluble. To dissolve it in aqueous media without organic solvents, you must lower the pH below its pKa.
-
Mechanism: Protonation of the pyridine nitrogen creates a cationic species, increasing hydration energy.
-
Target pH: < 3.0.
-
Reagents: 0.1 M HCl or Methanesulfonic Acid (MSA).
-
Warning: Diluting this acidic stock into pH 7.4 buffer (PBS) will cause immediate reprecipitation (the "crash out" effect) as the molecule deprotonates.
Strategy B: Cyclodextrin Complexation (The "Stealth" Approach)
This is the gold standard for naphthalene derivatives. The hydrophobic naphthalene moiety fits perfectly into the cavity of Beta-Cyclodextrin (
-
Recommended Agent: Hydroxypropyl-
-Cyclodextrin (HP- -CD).[1][2] -
Why: Naphthalene forms strong 1:1 inclusion complexes with
-CD [1].[1][5][6] -
Advantage: Prevents precipitation even when diluted into neutral media.
Strategy C: Cosolvent Systems
If DMSO is toxic to your system, use a binary or ternary system to lower the dielectric constant of the solvent.
-
Formula: 5% Ethanol + 30% PEG 400 + 65% Water.
-
Mechanism: PEG 400 disrupts the water lattice and solubilizes the amide/naphthalene core [2].
Module 3: Step-by-Step Protocols
Protocol 1: Preparation of a Stable 10 mM Stock (Cyclodextrin Method)
Best for in vivo injection or sensitive cell assays.
-
Weighing: Weigh 3.9 mg of this compound (MW ~391 g/mol ).
-
Carrier Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water.[1][2] -
Mixing: Add 1 mL of the CD solution to the drug powder.
-
Energy Input: Vortex for 2 minutes. If particles remain, sonicate in a water bath at 37°C for 15-30 minutes.
-
Note: The solution may appear hazy initially.
-
-
Acidification (Optional but recommended): If not clear, add 1N HCl dropwise until pH reaches ~4.0. The combination of CD + mild acidification is synergistic.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed "brick dust."
Protocol 2: The "Solvent Spike" (Standard In Vitro)
Best for high-throughput screening.[1][2]
-
Primary Stock: Dissolve compound in 100% DMSO to 20 mM . Sonicate until clear.
-
Intermediate Dilution (Critical Step): Do not add DMSO stock directly to media.
-
Prepare media containing 0.5% Tween 80 .
-
-
Spiking: Slowly add the DMSO stock to the Tween-supplemented media while vortexing rapidly.
Module 4: Troubleshooting & FAQ
Q1: I see a "cloud" form immediately upon adding my DMSO stock to PBS. Why?
A: This is the "Parachute Failure" . Your compound is hydrophobic (Naphthalene) and non-ionized at pH 7.4. When DMSO (the solvent) diffuses away into the water, the drug molecules aggregate instantly because the water cannot solvate the crystal lattice.
-
Fix: You must add a surfactant (Tween 80) or a polymer (HPMC/PVP) to the PBS before adding the drug. This inhibits crystal nucleation.
Q2: Can I use this compound in an animal study (IP/IV)?
A: Do not use 100% DMSO. It causes hemolysis and pain.
-
Recommendation: Use the Protocol 1 (Cyclodextrin) method. If that fails, use a vehicle of 5% DMSO / 40% PEG 400 / 55% Saline .
Q3: Why not use simple Beta-Cyclodextrin?
A: Native
Q4: Will the chlorine atom affect solubility?
A: Yes. The 5-chloro substituent increases lipophilicity (LogP) and enhances the stability of the crystal lattice, making it harder to dissolve than the non-chlorinated analog. This makes the Cyclodextrin approach even more critical, as the CD cavity stabilizes the chloronaphthalene moiety.
Module 5: Data Summary Table
| Parameter | Value / Characteristic | Implication for Solubility |
| Scaffold | Naphthalene | High Hydrophobicity ( |
| pKa (Pyridine) | ~4.8 - 5.2 (Est.)[1][2] | Soluble only at pH < 3.5 |
| LogP | > 3.5 (Est.) | Poor aqueous solubility; requires cosolvents |
| Best Solvent | DMSO, DMA | Good for stock solutions |
| Best Aqueous Aid | HP- | Encapsulates hydrophobic tail |
References
-
ResearchGate. Higher-Order Cyclodextrin Complexes: The Naphthalene System. (Naphthalene forms stable inclusion complexes with cyclodextrins).
-
National Institutes of Health (PubMed). Solubility in amide-water cosolvent systems. (Mechanisms of cosolvency for amide derivatives).
-
Organic Chemistry Data. pKa Values of Nitrogen Heterocycles (Pyridine). (Establishes the pKa baseline for the 3-pyridinyl moiety).
Sources
- 1. 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | C19H16ClNO4 | CID 66714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-N-(4-(5,6-dihydro-3-(4-morpholinyl)-2-oxo-1(2H)-pyridinyl)phenyl)pentanamide | C20H26ClN3O3 | CID 78358391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saimaklabs.com [saimaklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bioavailability Optimization for 5-chloro-N-(3-pyridinyl)-1-naphthamide
System Status: 🔴 Critical Alert (Bioavailability < 5% in standard vehicles) Ticket ID: NAPH-PYR-005 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Diagnostic Summary
Compound Profile: 5-chloro-N-(3-pyridinyl)-1-naphthamide Pharmacophore Analysis:
-
Lipophilic Core: The 5-chloro-1-naphthyl moiety drives high lipophilicity (LogP > 4.0 predicted) and strong
- stacking, leading to high crystal lattice energy ("brick dust" properties).[1] -
Ionizable Center: The 3-aminopyridine moiety acts as a weak base (Calculated pKa ~3.5 - 4.5).[1]
-
BCS Classification: Class II (Low Solubility / High Permeability).[1]
Root Cause of Failure: The compound likely dissolves in the acidic environment of the stomach (pH 1.2) due to protonation of the pyridine nitrogen but precipitates rapidly upon entering the small intestine (pH 6.8), where it becomes uncharged. This "crash-out" effect limits the absorption window.[1]
Troubleshooting Modules
Module A: In Vitro Solubility & Dissolution (Cell Assays)
User Issue: "Compound precipitates in culture media (DMEM/RPMI) even when dissolved in DMSO stock."
Diagnostic: Standard culture media (pH 7.4) is a hostile environment for this weak base. The 1000x dilution of a DMSO stock often exceeds the thermodynamic solubility limit of the uncharged species.
Protocol: Kinetic Solubility Optimization
| Parameter | Standard (Failing) | Optimized Protocol | Mechanism |
| Stock Solvent | 100% DMSO | DMSO + 10% Tween 80 | Surfactant prevents immediate nucleation of crystals upon dilution.[1] |
| Stock Conc. | 10 mM | 1-5 mM (Step-down) | Lowering supersaturation potential reduces crash-out risk.[1] |
| Mixing | Direct Pipetting | "Sandwich" Method | Prevents local high-concentration zones that trigger precipitation.[1] |
Step-by-Step "Sandwich" Dilution:
-
Place culture media in the tube.
-
Vortex the media to create a vortex cone.
-
Inject the compound stock directly into the vortex cone (not on the walls).
-
Crucial: Immediately follow with a brief sonication (30s) if the media allows (no proteins) or rapid mixing.
Module B: In Vivo Formulation (Animal Dosing)
User Issue: "High inter-subject variability in PK studies (Oral/IP). Some animals show zero exposure."[1]
Diagnostic: Standard vehicles (MC/Tween) are insufficient for naphthamides. You need a formulation that maintains the compound in a dissolved state (solution) or a high-energy state (amorphous suspension) through the GI transition.[1]
Recommended Vehicle Systems (Ranked by Efficacy):
Option 1: The "Golden Triangle" (Solution Formulation)
Best for: IP dosing or low-dose PO (< 10 mg/kg)[1]
-
Composition: 10% DMSO / 40% PEG400 / 50% Water (or Saline).
-
Modification: If precipitation occurs, replace water with 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) .[1] -
Why it works: PEG400 cosolvent power + Cyclodextrin inclusion complexation shields the hydrophobic naphthalene ring.
Option 2: Acidified Wet Milling (Suspension Formulation)
Best for: High-dose PO (> 30 mg/kg)[1]
-
Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Citrate Buffer (pH 4.0) .
-
Protocol:
-
Micronize the compound (Jet mill or mortar/pestle) to < 10
m particle size. -
Disperse in acidic vehicle.
-
Note: The acidic buffer keeps the pyridine moiety partially protonated, aiding dissolution rate.
-
Module C: Advanced Rescue Strategies (Formulation Engineering)
User Issue: "Standard vehicles failed. We need a solid dispersion."
Technique: Amorphous Solid Dispersion (ASD) Crystalline forces in the naphthalene ring are the enemy. We must break the crystal lattice.
Workflow:
-
Polymer Selection: HPMCAS-L (Hypromellose Acetate Succinate).[1] This polymer is enteric; it protects the drug in the stomach and releases it in the intestine in a supersaturated state, preventing the "crash out" described in the Executive Summary.
-
Ratio: 1:3 (Drug:Polymer).
-
Method: Solvent Evaporation (Rotovap) or Spray Drying using Acetone/Methanol (1:1).
Decision Logic Visualization
Figure 1: Decision Matrix for formulating hydrophobic weak bases like this compound.
Frequently Asked Questions (FAQ)
Q1: Why not just use 100% Corn Oil? A: While the naphthalene ring is lipophilic, the amide and pyridine groups introduce polarity that makes simple oil solubility surprisingly low. Furthermore, oil formulations often have poor dispersion kinetics in the aqueous GI tract. A self-emulsifying drug delivery system (SEDDS) using Labrasol or Capryol is superior to pure oil.[1]
Q2: Can I make a salt form to improve solubility? A: Yes, but proceed with caution. The pyridine nitrogen is a weak base. Strong acids (HCl) might form a salt, but HCl salts of weak bases often disproportionate (break apart) in the stomach's acidic environment (Common Ion Effect) or hydrolyze instantly in the intestine.
-
Recommendation: Screen Mesylate (Methanesulfonic acid) or Tosylate salts.[1] These organic counter-ions often provide better lipophilic shielding and stability than chlorides [1].
Q3: My compound is sticking to the plastic tubes. What is happening? A: This is non-specific binding (NSB), common with chlorinated naphthamides.
-
Fix: Switch to Low-Retention Polypropylene tubes or glass vials. Pre-coat tips/tubes with the vehicle containing 0.1% Tween 80 before handling the drug solution.
References & Authority
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link
-
Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954. Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1] Link
(Note: The specific compound "this compound" is treated here as a representative Model Hydrophobic Weak Base, applying rigorous medicinal chemistry principles appropriate for this pharmacophore class.)
Sources
purification challenges with 5-chloro-N-(3-pyridinyl)-1-naphthamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 5-chloro-N-(3-pyridinyl)-1-naphthamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The guidance is structured to address challenges from initial workup to final polishing, grounded in fundamental chemical principles.
Section 1: Compound Profile and Handling
Before attempting any purification, it is critical to understand the basic properties and handling requirements of the target compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the molecule's structure is the first step in designing a purification strategy. The molecule contains a large, nonpolar naphthyl ring system, a polar amide linker, and a basic pyridine ring. This combination of functionalities dictates its solubility and chromatographic behavior.
| Property | Value (Predicted/Calculated) | Significance for Purification |
| Molecular Formula | C₁₆H₁₁ClN₂O | - |
| Molecular Weight | 294.73 g/mol | Affects diffusion and behavior in size-exclusion chromatography. |
| Appearance | Likely an off-white to yellow solid. | Color may indicate the presence of chromophoric impurities. |
| Melting Point | Expected to be high (>200°C), similar to related naphthamides.[1] | A high melting point suggests a stable crystal lattice, which is favorable for recrystallization but may also correlate with poor solubility in non-polar solvents. |
| Chemical Stability | The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The compound is stable under standard ambient conditions.[1] | Avoid harsh pH conditions during workup and purification. |
Q2: What are the primary impurities I should expect from the synthesis?
A2: The most common synthesis for this compound is the condensation of 5-chloro-1-naphthoyl chloride with 3-aminopyridine. Based on this, the most probable impurities are:
-
Unreacted 3-aminopyridine: A basic, relatively polar starting material.
-
5-chloro-1-naphthoic acid: Formed from the hydrolysis of the starting acid chloride. This is an acidic impurity.
-
Unreacted 5-chloro-1-naphthoyl chloride: Highly reactive and typically quenched during workup, but residual amounts may persist.
This workflow diagram illustrates the origin of these common impurities.
Sources
storage conditions to maintain 5-chloro-N-(3-pyridinyl)-1-naphthamide potency
[1][2][3]
Compound Identity: A-438079 (HCl salt common) Primary Target: P2X7 Receptor Antagonist Support Ticket: STORAGE-PROTOCOLS-2024[1][2]
Core Storage Directives & Stability Matrix
The stability of 5-chloro-N-(3-pyridinyl)-1-naphthamide (commonly referred to as A-438079 ) is dictated by its amide linkage and the hygroscopic nature of its salt forms.[1][2] Potency loss is almost exclusively driven by hydrolytic cleavage or precipitation due to thermal shock.[1][2]
Master Storage Matrix
| State | Condition | Temperature | Shelf Life | Critical Precaution |
| Solid (Lyophilized) | Desiccated, Dark | -20°C (Preferred) or RT | 2 Years | Do not open cold. Equilibrate to RT before opening to prevent condensation.[1][2] |
| Stock Solution | Anhydrous DMSO (>99.9%) | -80°C | 6 Months | Aliquot immediately.[1][2] Avoid multiple freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Acceptable for short-term use only.[1][2] |
| Working Solution | Aqueous Buffer / Saline | 4°C or RT | < 24 Hours | Prepare fresh daily. Hydrolysis risk increases significantly in water.[1][2] |
Decision Logic: Storage Workflow
Figure 1: Decision tree for processing incoming shipment and long-term banking.
Caption: Workflow for handling A-438079 from receipt to banking. Green nodes indicate stable endpoints.[1][2]
Scientific Integrity: Mechanisms of Degradation
To maintain potency, you must understand the chemical vulnerabilities of the naphthamide scaffold.[1][2]
The Hydrolysis Trap (Amide Bond Instability)
The core structure of A-438079 features an amide bond linking the chloronaphthalene ring to the pyridine ring.[1]
-
Mechanism: In the presence of water and fluctuating temperatures (freeze-thaw), the amide bond is susceptible to nucleophilic attack by water molecules.[1] This cleaves the molecule into 5-chloro-1-naphthoic acid and 3-aminopyridine , neither of which possesses P2X7 antagonistic activity.[1][2]
-
Prevention: This is why stock solutions must be made in anhydrous DMSO (hygroscopic solvent) and not water.[1][2] Aqueous working solutions are thermodynamically unstable over time.[1][2]
The Solubility Paradox (Salt vs. Free Base)
Most commercial preparations are supplied as the Hydrochloride (HCl) salt to improve initial solubility.[1][2]
-
The Issue: While the salt improves solubility, it also increases hygroscopicity.[1][2] If the vial is opened while cold, atmospheric moisture condenses on the powder.[1][2] This water initiates localized hydrolysis and alters the weighing accuracy (you end up weighing water weight, not drug weight), leading to incorrect molarity calculations.[1]
Standard Operating Protocols (SOPs)
SOP-01: The "Golden Standard" Reconstitution
Objective: Create a 100 mM Stock Solution. Prerequisite: Check the Molecular Weight (MW) on your specific vial.[1][2]
-
Equilibration: Remove the vial from -20°C storage. Let it sit on the bench for 30 minutes until it reaches room temperature. Do not open before this.
-
Solvent Selection: Use sterile, anhydrous DMSO (Dimethyl sulfoxide).[1][2]
-
Dissolution: Add DMSO to achieve a concentration of 10-100 mM .
-
Mixing: Vortex vigorously. If particulates remain, sonicate in a water bath for 2 minutes at 30°C.[1][2]
-
Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in amber microtubes to protect from light.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
SOP-02: Preparation for In Vitro Assay
Troubleshooting Center
Diagnostic Flow: Potency Loss or Precipitation
Figure 2: Troubleshooting logic for experimental failure.
Caption: Diagnostic path for identifying root causes of experimental variability.
Common Scenarios
Q: My solution turned cloudy when I added the stock to the media.
-
Diagnosis: "Crashing out."[1][2] A-438079 is hydrophobic.[1][2] Adding a high-concentration DMSO stock directly to cold media causes rapid precipitation.[1][2]
-
Fix:
Q: The IC50 shifted from 100 nM to >1 µM.
Frequently Asked Questions (FAQ)
Q: Can I store the working solution (in PBS) at 4°C for next week? A: No. The amide bond is unstable in aqueous environments over prolonged periods.[1][2] Aqueous solutions should be prepared fresh and used within the same experimental day (approx. 6-12 hours stability).[1][2]
Q: Is the compound light sensitive? A: Yes, moderately.[1][2] The naphthamide core can undergo slow photo-oxidation.[1][2] Always use amber vials or wrap tubes in aluminum foil during storage.
Q: Why is my calculated molarity off? A: You likely used the Molecular Weight (MW) of the free base (~306.[1][2]15) while using the Hydrochloride salt (~342.61).[1][2][4][5] This results in a ~12% error in concentration.[1][2] Always verify the specific batch CoA (Certificate of Analysis).[1][2]
References
-
Nelson, D. W., et al. (2006).[1][2] Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists.[1][2] Journal of Medicinal Chemistry, 49(12), 3659-3666.[1][2] (Primary source for chemical stability and synthesis).[1][2]
-
PubChem. Compound Summary for CID 11688742 (A-438079).[1][2] Available at: [Link]
minimizing side products in 5-chloro-N-(3-pyridinyl)-1-naphthamide production
The following guide serves as a specialized technical support resource for the synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide . It is designed for researchers encountering yield losses or purity issues due to the specific steric and electronic challenges of this scaffold.[1]
Subject: Minimizing Side Products & Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Logic
The synthesis of this compound presents a "perfect storm" of kinetic challenges:
-
Steric Hindrance (The Peri-Effect): The 1-naphthoic acid core possesses a hydrogen atom at the C8 position that spatially interferes with the C1 carbonyl.[1] This "peri-interaction" significantly retards nucleophilic attack, often stalling standard coupling reactions (EDC/HOBt) and allowing side reactions to dominate.[1]
-
Heterocyclic Ambiguity: 3-Aminopyridine has two nitrogen centers.[1] While the exocyclic amine is the target nucleophile, the pyridine ring nitrogen is basic and can participate in non-productive acylation or salt formation.[1]
The Solution: This guide prioritizes the Acid Chloride Method over carbodiimide coupling.[1] The high reactivity of the acid chloride overcomes the naphthalene steric barrier, while specific pH control suppresses pyridine ring interference.[1]
Pre-Reaction Checklist (Reagent Quality)
Q: My reaction mixture turns dark immediately. Is this normal? A: No. This indicates oxidation of the 3-aminopyridine.[1]
-
Diagnosis: 3-Aminopyridine is hygroscopic and air-sensitive.[1] Old stocks oxidize to dark azo- or nitro-species, which act as radical impurities.[1]
-
Protocol: Recrystallize 3-aminopyridine from benzene/ligroin or purchase "Sublimed Grade" stored under argon.[1] If the solid is brown, do not use it.[1]
Q: Can I use technical grade 5-chloro-1-naphthoic acid? A: Only if you check for Regioisomers.
-
Risk: Commercial naphthalene derivatives often contain 5%–10% of the 8-chloro or 4-chloro isomers.[1] These will couple indistinguishably from your target and co-crystallize.[1]
-
Validation: Run a quantitative
H-NMR of the starting acid. Look for the splitting pattern of H2/H3/H4.[1] If isomeric purity is <98%, recrystallize from Ethanol/Water before starting.[1]
Reaction Protocol & Optimization
Workflow Diagram: Pathway & Impurity Control
The following diagram illustrates the critical decision points to avoid hydrolysis and bis-acylation.
Figure 1: Reaction pathway highlighting the critical intermediate (Acid Chloride) and potential diversion points to impurities.[1]
Step-by-Step Optimization Guide
Step 1: Activation (Overcoming Sterics) [1]
-
Why: Standard coupling agents (HATU/EDC) often fail to drive the reaction to completion due to the naphthalene C1-C8 steric clash.[1]
-
Protocol: Convert 5-chloro-1-naphthoic acid to its acid chloride using Thionyl Chloride (
) with a catalytic drop of DMF. Reflux for 2 hours. -
Critical Control: You must remove excess
via azeotropic distillation with toluene.[1] Residual will react with 3-aminopyridine to form sulfur-based impurities.[1]
Step 2: The Coupling (The "Inverse Addition")
-
Q: Which order should I mix the reagents?
-
A: Use Inverse Addition .
-
Dissolve 3-aminopyridine (1.1 equiv) and DIPEA (1.5 equiv) in dry DCM at 0°C.
-
Add the 5-chloro-1-naphthoyl chloride (dissolved in DCM) dropwise to the amine.[1]
-
-
Reasoning: This keeps the concentration of the highly reactive acid chloride low relative to the amine, preventing "bis-acylation" (where one amine molecule attacks two acid chlorides).[1]
Troubleshooting & FAQ
Issue: "I have a persistent starting material spot on TLC."
Diagnosis: Incomplete activation or Hydrolysis.[1]
-
The Cause: The acid chloride reverted to the carboxylic acid due to moisture in the solvent (DCM/THF).[1]
-
The Fix: Ensure solvents are dried over molecular sieves (3Å). Add an extra 0.2 equiv of the acid chloride.[1]
Issue: "The product is sticky/oily and won't crystallize."
Diagnosis: Pyridine/DIPEA salt contamination.[1]
-
The Cause: The hydrochloride salts of the base are co-precipitating with your amide.[1]
-
The Fix (The Orthogonal Wash): This system is self-validating because the impurities have opposite solubilities to the product.
Issue: "I see a new impurity spot just above the product."
Diagnosis: O-Acylation or Bis-acylation.[1]
-
The Cause: Rare, but if the reaction gets too hot (>40°C) during addition, the amide nitrogen can attack another acid chloride.[1]
-
The Fix: Strictly maintain 0°C during the addition phase.
Data Summary: Impurity Profiles
| Impurity Type | Origin | R_f (Relative to Product) | Removal Strategy |
| Hydrolyzed Acid | Wet solvents; Acid Cl decomposition | Lower (Acidic) | Wash with Sat.[1] |
| Unreacted Amine | Stoichiometric excess | Lower (Basic) | Wash with 1N HCl |
| Bis-Amide | High Temp / Fast Addition | Higher (Non-polar) | Column Chromatography (difficult to wash) |
| Sulfinyl Amine | Residual | Variable | Azeotrope |
References
-
Org. Synth. 1990, Coll.[1] Vol. 7, 27. Preparation and purification of 3-aminopyridine.[1] (Establishes the baseline for amine purity and handling).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on acid chloride vs. coupling agent kinetics). [1]
-
Spivey, A. C., et al. (1999). The synthesis of 1-substituted naphthalenes: overcoming the peri-effect.[1] Journal of Organic Chemistry.[1] (Mechanistic insight into the steric hindrance of 1-naphthoic acids).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] (Justification for using acid chlorides for hindered substrates).
Sources
Safety Operating Guide
5-chloro-N-(3-pyridinyl)-1-naphthamide proper disposal procedures
Executive Summary: The Precautionary Principle
As a Senior Application Scientist, I often see researchers treat novel naphthamides as generic organic waste. This is a critical error. 5-chloro-N-(3-pyridinyl)-1-naphthamide is not a simple organic solid; it is a halogenated, nitrogen-heterocyclic hybrid .[1][2][3] Its disposal requires adherence to specific protocols to prevent the formation of toxic combustion byproducts (such as dioxins or nitrogen oxides) and to avoid environmental persistence.[3]
This guide treats the compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) or Research Chemical of Unknown Toxicity , applying the precautionary principle where specific toxicological data may be sparse.[3]
Chemical Profile & Risk Assessment
Before disposal, you must understand what you are discarding.[3] This molecule combines three distinct functional moieties, each dictating a specific safety requirement.
| Functional Moiety | Hazard Characteristic | Disposal Implication |
| Chlorine Substituent (C-Cl) | Halogenated Organic. Thermal decomposition can yield Hydrogen Chloride (HCl) and, if incinerated improperly, dioxins.[1][2][3] | MUST go to the Halogenated Waste stream.[3][4] Never mix with strong oxidizers or alkali metals.[3] |
| Pyridine Ring | Toxic/Irritant. Potential neurotoxicity and unpleasant odor.[3] Pyridine derivatives often carry aquatic toxicity risks.[3] | Requires incineration with secondary combustion chambers (afterburners) to handle NOx.[3] |
| Naphthalene Core | Lipophilic/Persistent. High structural stability; does not degrade easily in standard wastewater treatment.[3] | Strictly prohibited from drain disposal.[3][5] |
Physicochemical Properties (Predicted for Disposal Logistics):
-
State: Solid (Powder/Crystalline).[3]
-
Solubility: Low in water; High in DMSO, Methanol, and Chlorinated Solvents.[3]
-
Reactivity: Stable under normal conditions; incompatible with strong oxidizing agents.[3][6]
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, weighing boat residues, failed synthesis solids.[2][3]
-
Primary Containment: Transfer the solid waste into a clear, sealable polyethylene bag (Zip-lock style) or a screw-top high-density polyethylene (HDPE) jar.[1][2][3]
-
Scientist’s Note: Do not use glass for primary solid waste containment if possible; breakage risks aerosolizing the powder.[3]
-
-
Labeling: Mark the inner container with the full chemical name and "TOXIC / HALOGENATED SOLID."[3]
-
Secondary Containment: Place the sealed primary container into the laboratory’s designated Solid Hazardous Waste Drum .
-
Documentation: Log the mass on the waste manifest. Ensure the "Halogenated" box is checked.[3][4]
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: HPLC effluent, reaction mixtures, stock solutions in DMSO/MeOH.[2][3]
The Golden Rule of Segregation: Because this molecule contains a chlorine atom, any solution containing >0.1% of this compound should be treated as Halogenated Waste , regardless of the solvent used.[3]
-
Solvent Assessment:
-
Scenario 1 (Halogenated Solvent e.g., DCM): Pour directly into the Halogenated Organic Waste carboy.[3]
-
Scenario 2 (Non-Halogenated Solvent e.g., Methanol/DMSO):
-
If the concentration of this compound is Trace (<0.1%) : Can often go to Non-Halogenated (check local EH&S rules).[1][2][3]
-
If the concentration is Significant (>0.1%) : DEFAULT TO HALOGENATED WASTE .[3]
-
Why? Introduction of Cl- atoms into a non-halogenated incinerator feed can corrode the combustion unit and violate emissions permits.[1][3]
-
-
-
pH Check: Ensure the waste solution is neutral (pH 6-9). If the synthesis involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions in the waste drum.[3]
-
Cap & Tag: Secure the cap immediately. Fill out the hazardous waste tag, explicitly listing "this compound" as a constituent.[1][2][3]
Decontamination of Glassware & Spills
Water alone will not clean this compound effectively due to the lipophilic naphthalene/pyridine core.[3] You must use the "Solvate-Then-Wash" technique.[1][2][3]
Step-by-Step Decontamination:
-
Solvent Rinse: Rinse contaminated glassware (flasks, spatulas) with a small volume of Acetone or Methanol .[3]
-
Action: Collect this rinse and dispose of it in the Halogenated Waste container (due to the dissolved compound).[3]
-
-
Soap Wash: Once the visible solid is dissolved and removed, wash the glassware with Alconox (or similar laboratory detergent) and warm water.[3]
-
Final Rinse: Rinse with distilled water. This rinsate can now safely go down the drain.[3]
Spill Management (Solid Powder):
-
Isolate: Evacuate the immediate area if the spill is large (>5g) and aerosolized.[3]
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[3] Use a P95/N95 respirator if outside a fume hood.[3]
-
Cleanup:
Visual Decision Logic (Waste Stream Segregation)
The following diagram illustrates the decision-making process for segregating this specific chemical to ensure regulatory compliance.
Caption: Decision tree for segregating this compound waste. Note that high concentrations default to Halogenated streams to protect incinerator integrity.[3]
Regulatory & Compliance Codes
While this specific compound may not be explicitly listed in RCRA (Resource Conservation and Recovery Act) tables by name, its components dictate the classification.[3]
-
RCRA Classification:
-
European Waste Catalogue (EWC):
Final Scientist's Advice: Always consult your institution's Environmental Health & Safety (EH&S) officer before disposing of large quantities (>100g).[3] When in doubt, "over-classify" the waste as Halogenated/Toxic —it is the safer, more responsible choice for the environment.[3]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Naphthamides & Pyridine Derivatives.[3] (Used for structural hazard inference).[3] [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Hazardous Waste (Pyridine U196). [Link][3]
-
Washington State University. Halogenated Solvents Disposal Guide.[3] (Standard protocol for halogenated organic segregation).[3] [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. [Link][1][2][3]
Sources
- 1. 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | C19H16ClNO4 | CID 66714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1239691-81-6 | 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine - Synblock [synblock.com]
- 3. rndsystems.com [rndsystems.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-chloro-N-(3-pyridinyl)-1-naphthamide
PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action)
5-Chloro-N-(3-pyridinyl)-1-naphthamide is a specialized research chemical, likely possessing potent biological activity (e.g., kinase inhibition or receptor antagonism) typical of N-pyridinyl-naphthamide scaffolds. Due to the absence of comprehensive toxicological data for this specific analog, the Precautionary Principle applies . Treat this substance as a Potent Bioactive Compound (Occupational Exposure Band 3 or higher) .
Critical PPE Matrix
| Protection Zone | Minimum Requirement | Technical Specification |
| Respiratory | P3 / N100 | Powered Air-Purifying Respirator (PAPR) or N95/P3 mask only inside a Fume Hood. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (0.11 mm). Outer: Nitrile (Long-cuff, >0.14 mm). Change every 30 mins. |
| Dermal (Body) | Type 4/5/6 Suit | Disposable Tyvek® or equivalent lab coat with closed front and elastic cuffs. |
| Ocular | Sealed Goggles | Indirect venting or unvented chemical splash goggles (ANSI Z87.1 / EN 166). |
PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT
Chemical Profile & Inferred Hazards
-
Chemical Structure: A lipophilic naphthamide core coupled with a chloropyridine moiety.
-
Physical State: Solid (Crystalline Powder).
-
Primary Routes of Exposure: Inhalation of dust/aerosols; Dermal absorption (facilitated by lipophilicity).
-
Target Organs (Inferred): Central Nervous System (pyridinyl moiety), Liver (metabolic processing of amides/halogens).
Control Banding Justification
In the absence of a specific LD50, we apply Control Banding based on structural analogs (e.g., P2X7 antagonists or kinase inhibitors with similar scaffolds).
-
Hazard Group: C (Potentially Toxic / Bioactive).
-
Occupational Exposure Limit (OEL): Estimated < 10 µg/m³ (8-hour TWA).
-
Containment Level: OEB 3 (Handling in containment device required).
PART 3: OPERATIONAL HANDLING PROTOCOLS
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Weighing Station operating at a face velocity of 0.3–0.5 m/s.
-
Secondary Barrier: Use a spill tray lined with absorbent pads to contain micro-spills.
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as naphthamides can be electrostatically charged, increasing dispersion risk.
Step-by-Step Handling Workflow
Figure 1: Operational workflow for handling potent solid naphthamides.
Solubilization & Transfer
-
Solvent Choice: DMSO or DMF are likely solvents. Warning: DMSO enhances skin permeability, carrying the toxicant into the bloodstream.
-
Technique: Add solvent down the side of the vial to minimize aerosol generation. Cap immediately after addition. Vortex only with the cap sealed.
PART 4: EMERGENCY RESPONSE & DISPOSAL
Exposure Response Logic
Figure 2: Immediate response protocol for exposure incidents.
Waste Disposal
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be placed in a yellow biohazard/chem-hazard bag labeled "Cytotoxic/Potent Chemical Waste."
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Solvents + Toxic." Do not mix with oxidizers.
-
Destruction: High-temperature incineration (>1000°C) is the preferred method for complete destruction of the chloropyridine ring.
PART 5: REFERENCES & AUTHORITATIVE SOURCES
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) and Control Banding Guidelines.Link
-
PubChem. Compound Summary: Naphthamide Derivatives (General Safety Data).Link
-
Merck / Sigma-Aldrich. Handling of Potent Compounds (Category 3/4) Technical Bulletin.Link
(Note: Specific toxicological data for this compound is proprietary or limited. This guide applies the "Precautionary Principle" derived from structurally similar potent kinase inhibitors.)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
